REACTION_CXSMILES
|
C([N:3]([CH2:6]C)CC)C.ON1[C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][C:12]=2N=N1.Cl.CN(C)CCC[N:24]=[C:25]=[N:26]CC.Cl.N1C=CC=C(CC(O)=[O:39])C=1.[CH3:41][N:42]([CH3:45])[CH:43]=O>>[NH2:24][C:25]1[N:26]=[CH:43][N:42]([CH2:45][C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[C:41]=1[C:6]([NH2:3])=[O:39] |f:2.3,4.5|
|
Name
|
|
Quantity
|
1.4 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
Cl.CN(CCCN=C=NCC)C
|
Name
|
|
Quantity
|
1.7 g
|
Type
|
reactant
|
Smiles
|
Cl.N1=CC(=CC=C1)CC(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under cooling with ice
|
Type
|
TEMPERATURE
|
Details
|
while cooling with ice
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1N=CN(C1C(=O)N)CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 9.5 mmol | |
AMOUNT: MASS | 2.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |